4-Pentylbenzaldehyde
Overview
Description
4-Pentylbenzaldehyde, also known as 4-n-Amylbenzaldehyde, is an organic compound with the molecular formula C12H16O. It is characterized by a benzene ring substituted with a pentyl group and an aldehyde functional group. This compound is a colorless to pale yellow liquid with a distinctive aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Pentylbenzaldehyde can be synthesized through the Friedel-Crafts acylation of benzene with pentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the oxidation of 4-pentylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide. This method is preferred due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 4-Pentylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-pentylbenzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 4-pentylbenzyl alcohol using reducing agents like sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming Schiff bases with primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of an acid catalyst.
Major Products Formed:
Oxidation: 4-Pentylbenzoic acid.
Reduction: 4-Pentylbenzyl alcohol.
Substitution: Schiff bases.
Scientific Research Applications
4-Pentylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: It is used in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of 4-Pentylbenzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell membranes .
Comparison with Similar Compounds
Benzaldehyde: Lacks the pentyl group, making it less hydrophobic.
4-Methylbenzaldehyde: Contains a methyl group instead of a pentyl group, resulting in different physical and chemical properties.
4-Ethylbenzaldehyde: Contains an ethyl group, leading to variations in reactivity and applications.
Uniqueness of 4-Pentylbenzaldehyde: The presence of the pentyl group in this compound imparts unique hydrophobic characteristics, making it more suitable for applications requiring non-polar solvents. This structural feature also influences its reactivity and interaction with biological systems .
Properties
IUPAC Name |
4-pentylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-2-3-4-5-11-6-8-12(10-13)9-7-11/h6-10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVZPRUSNWNSQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064494 | |
Record name | Benzaldehyde, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6853-57-2 | |
Record name | 4-Pentylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6853-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 4-pentyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006853572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 4-pentyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 4-pentyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2064494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Pentylbenzaldehyde in the synthesis of dl-Cannabichromene?
A1: this compound serves as a crucial building block in the multi-step synthesis of dl-Cannabichromene. The research outlines a six-step process where this compound is first converted to 2-hydroxy-6-methoxy-4-pentylbenzaldehyde. This intermediate then undergoes a cyclization reaction with dimethyl isopropylidenemalonate, ultimately leading to the formation of dl-Cannabichromene [, ].
Q2: Could you elaborate on the cyclization reaction involving 2-hydroxy-6-methoxy-4-pentylbenzaldehyde and its importance in the synthesis?
A2: The cyclization reaction between 2-hydroxy-6-methoxy-4-pentylbenzaldehyde (derived from this compound) and dimethyl isopropylidenemalonate is a key step in forming the chromene ring system, a structural feature characteristic of dl-Cannabichromene. This reaction forms methyl 5-methoxy-2-methyl-7-pentyl-2H-chromen-2-acetate, which then undergoes further transformations to yield the final dl-Cannabichromene molecule [, ]. This highlights the importance of the structural features present in this compound and its subsequent derivatives in facilitating the formation of the target compound.
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